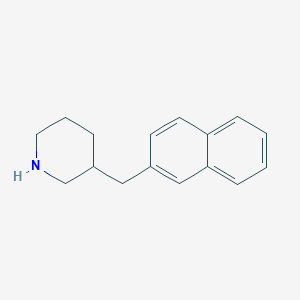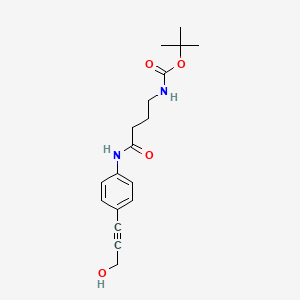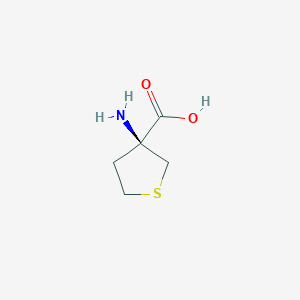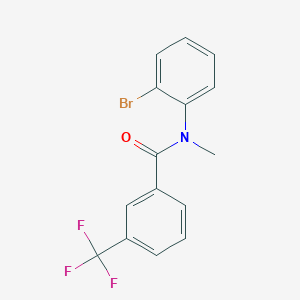![molecular formula C15H19N3O4 B12282908 tert-butyl N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B12282908.png)
tert-butyl N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(3-Methoxy-phenyl)-[1,2,4]oxadiazol-5-ylmethyl]-carbamic acid tert-butyl ester: is a synthetic organic compound that belongs to the class of oxadiazoles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Methoxy-phenyl)-[1,2,4]oxadiazol-5-ylmethyl]-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Oxadiazole Ring: This step usually involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the phenol precursor using methyl iodide or dimethyl sulfate in the presence of a base.
Carbamate Formation: The final step involves the reaction of the oxadiazole intermediate with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the oxadiazole ring or the carbamate group, potentially leading to ring opening or amine formation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the oxadiazole ring can produce amines.
Wissenschaftliche Forschungsanwendungen
[3-(3-Methoxy-phenyl)-[1,2,4]oxadiazol-5-ylmethyl]-carbamic acid tert-butyl ester: has been studied for various scientific research applications:
Medicinal Chemistry: It has potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a tool for studying enzyme interactions and cellular pathways due to its unique structural features.
Wirkmechanismus
The mechanism of action of [3-(3-Methoxy-phenyl)-[1,2,4]oxadiazol-5-ylmethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The methoxy group and carbamate ester can also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[3-(4-Methoxy-phenyl)-[1,2,4]oxadiazol-5-ylmethyl]-carbamic acid tert-butyl ester: Similar structure but with a different position of the methoxy group.
[3-(3-Methyl-phenyl)-[1,2,4]oxadiazol-5-ylmethyl]-carbamic acid tert-butyl ester: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
- The position and nature of the substituents on the aromatic ring can significantly influence the compound’s biological activity and chemical reactivity.
- The presence of the oxadiazole ring imparts unique electronic properties, making it suitable for various applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C15H19N3O4 |
|---|---|
Molekulargewicht |
305.33 g/mol |
IUPAC-Name |
tert-butyl N-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate |
InChI |
InChI=1S/C15H19N3O4/c1-15(2,3)21-14(19)16-9-12-17-13(18-22-12)10-6-5-7-11(8-10)20-4/h5-8H,9H2,1-4H3,(H,16,19) |
InChI-Schlüssel |
LKCRTKNRPAJBAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NO1)C2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


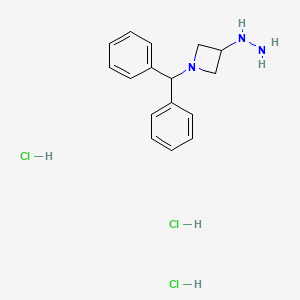
![L-Lysine, N6-(aminoiminomethyl)-N2-[(phenylmethoxy)carbonyl]-](/img/structure/B12282831.png)
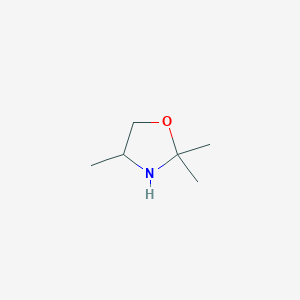
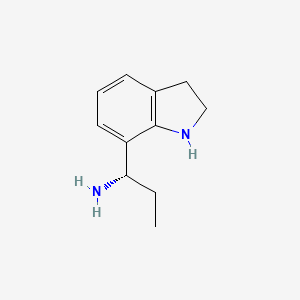
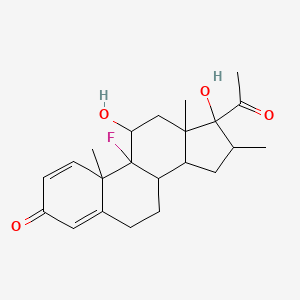
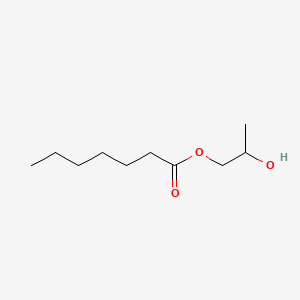
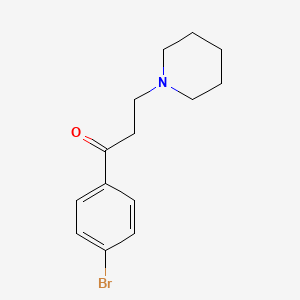
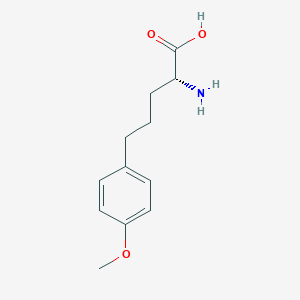

![N-[5-(1,2-dihydroxyethyl)-4-hydroxy-2-oxooxolan-3-yl]acetamide](/img/structure/B12282870.png)
